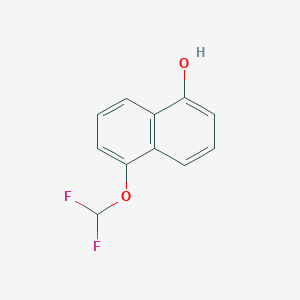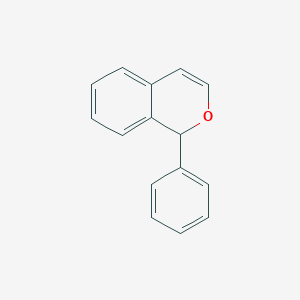![molecular formula C7H7Cl2N3 B11895076 7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride](/img/structure/B11895076.png)
7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride is a heterocyclic compound with a unique structure that includes a pyrrolo[3,2-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 7-chloro-1H-pyrrolo[3,2-b]pyridine with amines under controlled temperature and pressure . The reaction conditions often require the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives .
Scientific Research Applications
7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in critical biological pathways, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
1H-Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with similar applications in medicinal chemistry.
Uniqueness
7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C7H7Cl2N3 |
|---|---|
Molecular Weight |
204.05 g/mol |
IUPAC Name |
7-chloro-1H-pyrrolo[3,2-b]pyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C7H6ClN3.ClH/c8-4-1-2-10-7-5(9)3-11-6(4)7;/h1-3,11H,9H2;1H |
InChI Key |
UIMUTJWUVSNSHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=CNC2=C1Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,6-Diazaspiro[3.5]nonane, 6-(3-pyridinyl)-](/img/structure/B11895000.png)






![4,6-Dichloro-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11895044.png)
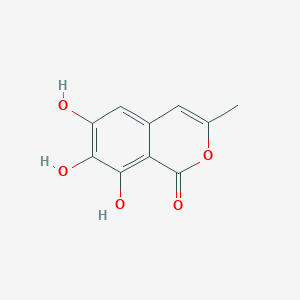
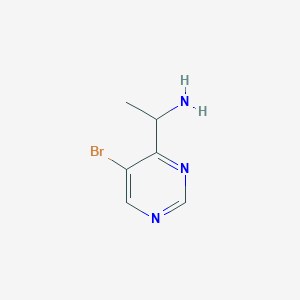
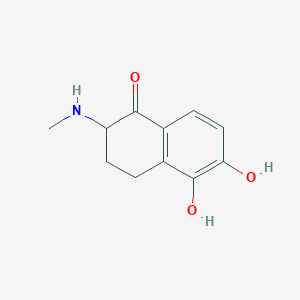
![4-Amino-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B11895058.png)
